2-(3,5-Dimethoxy-4-propoxyphenyl)ethan-1-amine hydrochloride
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Overview
Description
“2-(3,5-Dimethoxy-4-propoxyphenyl)ethan-1-amine hydrochloride” is an organic compound with the chemical formula C13H22ClNO3 . It is a powder at room temperature . This compound is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular weight of this compound is 275.78 . The IUPAC name is “2-(3,5-dimethoxy-4-propoxyphenyl)ethanamine; hydrochloride” and the InChI code is "1S/C13H21NO3.ClH/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3;/h8-9H,4-7,14H2,1-3H3;1H" .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The melting point is between 170-172 degrees Celsius .Scientific Research Applications
Organic Compound Analysis and Synthesis
- Studies on the acidolysis of lignin model compounds and the synthesis of novel substituted compounds highlight the importance of understanding chemical reactions and mechanisms for developing new materials and chemicals. Such research is foundational for advancements in materials science and organic synthesis, indicating potential applications for similar chemical compounds in creating new materials with specific properties (T. Yokoyama, 2015; R. Issac & J. Tierney, 1996).
Environmental and Health Impact Studies
- Research on DDT and DDE, as endocrine disruptors, and their effects on human and wildlife health suggests the broader significance of studying the environmental and health impacts of chemical compounds. This research context could be relevant for assessing the environmental fate and potential health effects of similar compounds, underlining the importance of toxicological and environmental impact assessments (M. Burgos-Aceves et al., 2021).
Pharmacological Applications
- The pharmacological basis for the use of propoxyphene hydrochloride and its analysis within medical applications offers a perspective on how similar compounds might be explored for their potential therapeutic benefits or pharmacological properties. Understanding the mode of action and the additive effects of combining different compounds can guide the development of new drugs or therapeutic agents (G. F. Kiplinger & R. Nickander, 1971).
Bioremediation and Environmental Chemistry
- Studies on the bioremediation of DDT-contaminated soils and the analysis of 2,4-D herbicide toxicity highlight the significance of researching chemical degradation pathways, environmental persistence, and the efficacy of bioremediation strategies. Such research underscores the potential applications of similar chemical compounds in environmental remediation and the development of less harmful alternatives (J. Foght et al., 2001; Natana Raquel Zuanazzi et al., 2020).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .
properties
IUPAC Name |
2-(3,5-dimethoxy-4-propoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3;/h8-9H,4-7,14H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTOGRJJEXEVDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1OC)CCN)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxy-4-propoxyphenyl)ethan-1-amine hydrochloride | |
CAS RN |
61367-69-9 |
Source
|
Record name | Proscaline hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYZ8G8292L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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